(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one
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Overview
Description
(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structural features, which include a benzyloxy group, an ethyl group, and an iodomethyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method involves the use of 9-epiquininurea as a catalyst, which facilitates the reaction at room temperature with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols and amines.
Scientific Research Applications
(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials, owing to its unique reactivity and structural features.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and iodomethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazolidinone ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-(Methoxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-(Benzyloxy)-3-methyl-5-(iodomethyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one is unique due to the combination of its benzyloxy, ethyl, and iodomethyl groups. This specific arrangement of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
917824-07-8 |
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Molecular Formula |
C13H16INO3 |
Molecular Weight |
361.17 g/mol |
IUPAC Name |
(4S,5R)-3-ethyl-5-(iodomethyl)-4-phenylmethoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16INO3/c1-2-15-12(11(8-14)18-13(15)16)17-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
DCJKHJZUMDHESR-RYUDHWBXSA-N |
Isomeric SMILES |
CCN1[C@H]([C@@H](OC1=O)CI)OCC2=CC=CC=C2 |
Canonical SMILES |
CCN1C(C(OC1=O)CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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